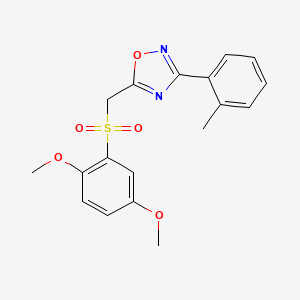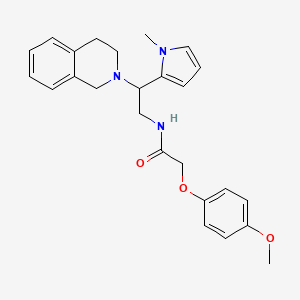
5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as DTS-OXD and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DTS-OXD involves the formation of a covalent bond between the sulfonate group of DTS-OXD and the thiol group of cysteine residues in proteins. This results in the formation of a fluorescent adduct that can be detected using fluorescence spectroscopy. Additionally, DTS-OXD can generate singlet oxygen upon irradiation with light, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
DTS-OXD has been shown to have minimal toxicity in vitro and in vivo. It has been shown to be stable in biological systems and can selectively target thiols in proteins. Additionally, DTS-OXD has been shown to have a high quantum yield for singlet oxygen generation, making it an effective photosensitizer for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTS-OXD has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable in biological systems and can selectively target thiols in proteins. However, DTS-OXD has some limitations. It can be sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, DTS-OXD can be affected by other reactive species in biological systems, which can interfere with its detection.
Direcciones Futuras
There are several future directions for research on DTS-OXD. One area of research is the development of new synthesis methods to improve the yield and purity of DTS-OXD. Another area of research is the optimization of DTS-OXD for use as a photosensitizer in photodynamic therapy. Additionally, research can be done to explore the use of DTS-OXD as a molecular sensor for other reactive species in biological systems. Finally, further studies can be done to investigate the potential use of DTS-OXD in other applications, such as drug delivery or imaging.
Métodos De Síntesis
The synthesis of DTS-OXD has been achieved using various methods. One of the commonly used methods involves the reaction of 2,5-dimethoxybenzene-1-sulfonyl chloride with o-tolyl hydrazine hydrochloride in the presence of a base such as triethylamine. The resulting product is then treated with potassium tert-butoxide to obtain DTS-OXD. Other methods include the reaction of 2,5-dimethoxybenzene-1-sulfonyl chloride with o-tolyl hydrazine in the presence of a base such as sodium hydride or potassium carbonate.
Aplicaciones Científicas De Investigación
DTS-OXD has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, DTS-OXD has been used as a molecular sensor for the detection of nitric oxide in biological systems.
Propiedades
IUPAC Name |
5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-6-4-5-7-14(12)18-19-17(25-20-18)11-26(21,22)16-10-13(23-2)8-9-15(16)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEYIEVBNWLACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)
![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)
![4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one](/img/structure/B2455196.png)



![N-(2-methoxy-5-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455204.png)


![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455208.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2455210.png)